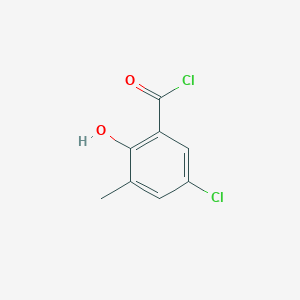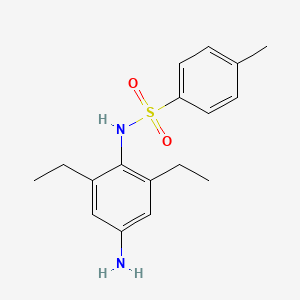
3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group, a thiophene ring, and a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through reduction or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylamino)-3-(2-thienyl)propan-1-ol: Similar structure but with a different thiophene substitution.
3-(Cyclopropylamino)-3-(3-methylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H17NOS |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
3-(cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H17NOS/c1-8-5-7-14-11(8)10(4-6-13)12-9-2-3-9/h5,7,9-10,12-13H,2-4,6H2,1H3 |
Clé InChI |
QTGAMOXBZHYIMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(CCO)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

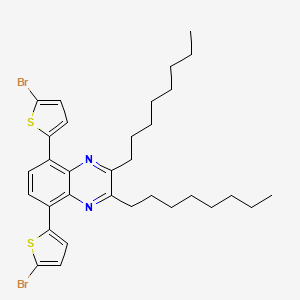
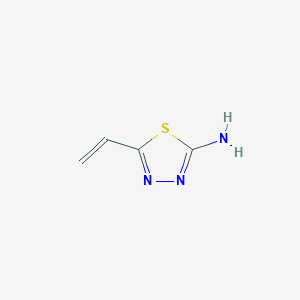
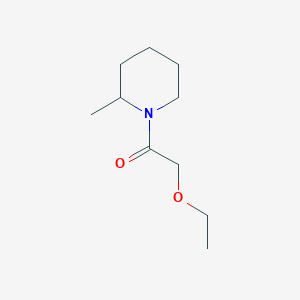
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
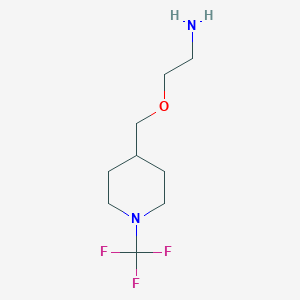
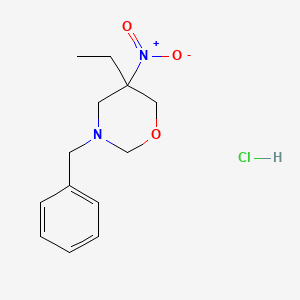


![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
